molecular formula C15H10ClFO3 B5850129 2-acetyl-4-chlorophenyl 3-fluorobenzoate

2-acetyl-4-chlorophenyl 3-fluorobenzoate

Cat. No. B5850129
M. Wt: 292.69 g/mol
InChI Key: YRNHRQRDBOAYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-4-chlorophenyl 3-fluorobenzoate, also known as ACPCFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it useful in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-acetyl-4-chlorophenyl 3-fluorobenzoate is not fully understood. However, it is believed that this compound acts by inhibiting specific enzymes and proteins that are involved in various biological processes. 2-acetyl-4-chlorophenyl 3-fluorobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-acetyl-4-chlorophenyl 3-fluorobenzoate has been shown to have unique biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties. 2-acetyl-4-chlorophenyl 3-fluorobenzoate has also been shown to have anti-cancer and anti-bacterial properties. In addition, 2-acetyl-4-chlorophenyl 3-fluorobenzoate has been shown to have a neuroprotective effect, which makes it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-acetyl-4-chlorophenyl 3-fluorobenzoate has several advantages for lab experiments. This compound is easy to synthesize and has high purity and yield. 2-acetyl-4-chlorophenyl 3-fluorobenzoate is also stable under specific conditions, which makes it suitable for long-term storage. However, 2-acetyl-4-chlorophenyl 3-fluorobenzoate has some limitations for lab experiments. This compound is expensive and may not be readily available in some laboratories. In addition, the mechanism of action of 2-acetyl-4-chlorophenyl 3-fluorobenzoate is not fully understood, which may limit its use in some experiments.

Future Directions

2-acetyl-4-chlorophenyl 3-fluorobenzoate has several potential future directions in scientific research. This compound can be used as a building block in the synthesis of novel compounds with potential applications in various fields. 2-acetyl-4-chlorophenyl 3-fluorobenzoate can also be used to study the mechanism of action of specific enzymes and proteins. In addition, 2-acetyl-4-chlorophenyl 3-fluorobenzoate can be used to develop new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 2-acetyl-4-chlorophenyl 3-fluorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has unique biochemical and physiological effects that make it useful in laboratory experiments. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-acetyl-4-chlorophenyl 3-fluorobenzoate have been discussed in this paper. 2-acetyl-4-chlorophenyl 3-fluorobenzoate has several potential future directions in scientific research and can be used to develop new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-acetyl-4-chlorophenyl 3-fluorobenzoate involves the reaction of 2-acetyl-4-chlorophenol with 3-fluorobenzoic acid in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions to obtain the desired product. The purity and yield of 2-acetyl-4-chlorophenyl 3-fluorobenzoate can be increased by optimizing the reaction conditions.

Scientific Research Applications

2-acetyl-4-chlorophenyl 3-fluorobenzoate has been extensively used in scientific research due to its potential applications in various fields. This compound has been used as a building block in the synthesis of various compounds that have potential applications in the pharmaceutical industry. 2-acetyl-4-chlorophenyl 3-fluorobenzoate has been used to synthesize compounds with anti-inflammatory, anti-cancer, and anti-bacterial properties.

properties

IUPAC Name

(2-acetyl-4-chlorophenyl) 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO3/c1-9(18)13-8-11(16)5-6-14(13)20-15(19)10-3-2-4-12(17)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNHRQRDBOAYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Acetyl-4-chlorophenyl) 3-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.